4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide
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Overview
Description
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide is a chemical compound with the molecular formula C17H17ClN2O4 and a molecular weight of 348.78 . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloroacetyl group, two methoxy groups, and a phenylbenzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide typically involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents, solvents, and purification methods to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form quinones, while the amide group can undergo reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity . The methoxy groups and phenylbenzamide core contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(chloroacetyl)amino]-2,5-dimethoxyphenylbenzamide
- N-chloroacetyl-2,5-dimethoxyaniline
- N-chloroacetyl-4-methoxyaniline
Uniqueness
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both chloroacetyl and methoxy groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C17H17ClN2O4 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-9-13(20-16(21)10-18)15(24-2)8-12(14)17(22)19-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
IYWYULCDROLXLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)NC(=O)CCl |
Origin of Product |
United States |
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